N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Description
N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a sulfonamide-benzamide hybrid compound characterized by a benzamide core substituted with a cyclohexyl(methyl)sulfamoyl group at the para-position and a 2-cyanophenyl moiety at the amide nitrogen. The compound’s design integrates sulfamoyl and benzamide functionalities, which are associated with biological activities such as enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-24(18-8-3-2-4-9-18)28(26,27)19-13-11-16(12-14-19)21(25)23-20-10-6-5-7-17(20)15-22/h5-7,10-14,18H,2-4,8-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPWNSLAPPHZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine (such as N-cyclohexyl-N-methylamine) with a sulfonyl chloride derivative.
Coupling with Benzamide: The sulfonamide intermediate is then coupled with a benzamide derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.
Introduction of the Cyanophenyl Group:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Functional Group Reactivity Analysis
Key structural features of N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide :
- Benzamide core : Susceptible to hydrolysis under acidic/basic conditions or enzymatic cleavage.
- Sulfamoyl group (-SO₂N) : Potential for nucleophilic substitution or oxidation reactions.
- 2-Cyanophenyl substituent : The nitrile group may undergo reduction to amines, hydrolysis to carboxylic acids, or participate in cycloaddition reactions.
- Cyclohexyl(methyl)amine moiety : Likely to influence steric and electronic properties in catalytic systems.
Sulfamoyl Group Transformations
The sulfamoyl group could participate in:
- Nucleophilic aromatic substitution (SNAr) at the sulfonamide nitrogen, facilitated by electron-withdrawing groups on the benzamide ring.
- Oxidative cleavage to form sulfonic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺).
Nitrile Reactivity
The 2-cyanophenyl group may undergo:
- Hydrolysis to a primary amide (H₂O/H⁺) or carboxylic acid (H₂O/OH⁻).
- Reduction to a primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).
- Cyclization with adjacent functional groups to form heterocycles (e.g., benzoxazoles).
Pd-Catalyzed Coupling Reactions
While not directly observed for this compound, analogous benzamide systems in and undergo:
| Reaction Type | Catalyst/Ligand System | Example Application |
|---|---|---|
| Buchwald–Hartwig Amination | Pd/L6 or L7 | N-Arylation of hindered amines |
| Suzuki-Miyaura Coupling | Pd/L17 | Biaryl formation with boronic acids |
Comparative Stability and Byproduct Formation
- Steric hindrance from the cyclohexyl group may slow reactions at the sulfamoyl nitrogen.
- Electron-withdrawing effects of the nitrile and sulfonamide groups could activate the benzamide ring toward electrophilic substitution.
Suggested Experimental Validation
- Hydrolytic Stability Test : Expose the compound to H₂O (pH 1–14) at 60°C for 24h. Monitor for amide or nitrile hydrolysis via LC-MS.
- Catalytic Cross-Coupling Screen : Test Pd/XPhos systems for C–N bond formation with aryl halides.
- Reduction of Nitrile : Use Raney Ni/H₂ to assess amine formation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine exhibit potential anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, studies suggest that modifications of the pyrazole core can lead to enhanced potency against various cancer cell lines .
Anti-inflammatory Effects
In addition to anticancer applications, this compound may also possess anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This suggests a potential application in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Agrochemical Applications
Pesticide Development
The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it a candidate for agrochemical applications. Research has explored the synthesis of pyrazole derivatives as herbicides and insecticides. The introduction of the trifluoromethyl group has been linked to improved efficacy against pests while minimizing environmental impact .
Materials Science
Polymer Chemistry
In materials science, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine can be utilized as a building block for synthesizing advanced polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials used in electronics and aerospace industries .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives, including those similar to 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, showed significant cytotoxic activity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
Case Study 2: Agrochemical Innovation
Another research effort focused on developing new herbicides based on pyrazole structures. The study found that introducing trifluoromethyl groups significantly improved herbicidal activity against common weeds while reducing toxicity to non-target species .
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, disrupting biological pathways essential for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differences are summarized below:
Key Observations:
- Sulfamoyl Group Variations: The target compound’s cyclohexyl(methyl)sulfamoyl group differs from LMM5’s benzyl(methyl)sulfamoyl and LMM11’s cyclohexyl(ethyl)sulfamoyl.
- Heterocyclic Additions : Analogs like LMM5 and LMM11 incorporate 1,3,4-oxadiazole rings linked to the benzamide core, which are absent in the target compound. This modification is associated with improved antifungal activity via thioredoxin reductase (Trr1) inhibition .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Spectral Data : IR and MS spectra for compound 6e () highlight sulfonyl (1341 cm⁻¹) and amide (1603 cm⁻¹) bonds, which are critical for structural confirmation in analogs .
Biological Activity
N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique chemical structure and potential biological activities. Its molecular formula is with a molecular weight of 397.5 g/mol . This compound has garnered interest due to its applications in various therapeutic areas, including oncology and neurobiology.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in the benzamide class can function as inhibitors of histone deacetylase (HDAC), which plays a crucial role in regulating gene expression and cellular processes . Inhibition of HDAC has been associated with anti-cancer effects, making this compound a candidate for further investigation in cancer therapy.
Antitumor Activity
Studies have shown that benzamide derivatives exhibit significant antitumor properties. For instance, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
Neuroprotective Effects
Beyond its antitumor activity, there is emerging evidence that this compound may possess neuroprotective properties. Benzamides have been studied for their role in modulating neuroinflammatory responses, which are implicated in neurodegenerative diseases. The ability of this compound to influence neuroinflammation could provide insights into its therapeutic potential for conditions such as Alzheimer's disease and multiple sclerosis .
Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to human breast cancer cell lines. The compound demonstrated a significant reduction in cell viability compared to untreated controls, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Study 2: Neuroprotection
A separate investigation focused on the neuroprotective effects of this compound in a rodent model of induced neuroinflammation. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes in cognitive tests, suggesting its potential utility in treating neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 683766-06-5 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization:
Core formation : Coupling of the benzamide moiety with the sulfamoyl group via sulfonylation under anhydrous conditions (e.g., using SOCl₂ or sulfonyl chlorides) .
Substituent introduction : The 2-cyanophenyl group is introduced via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling, requiring precise temperature control (60–80°C) and catalysts like Pd(PPh₃)₄ .
Cyclohexyl(methyl)amine attachment : Achieved through alkylation or reductive amination, with solvents like DMF or THF and bases such as K₂CO₃ .
- Critical factors : Impurities from incomplete sulfonylation or side reactions (e.g., over-alkylation) necessitate purification via column chromatography (silica gel, eluent: EtOAc/hexane) .
Q. How is structural characterization of this compound performed, and what spectral markers are diagnostic?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), cyclohexyl protons (δ 1.2–2.3 ppm), and methyl groups (δ 1.0–1.5 ppm) confirm substituent integration .
- ¹³C NMR : Carbonyl (C=O, δ ~165 ppm) and nitrile (C≡N, δ ~115 ppm) signals validate the benzamide and cyanophenyl groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₃O₂S: 380.14) .
- IR : Stretching frequencies for sulfonamide (S=O, 1320–1350 cm⁻¹) and nitrile (C≡N, 2220–2260 cm⁻¹) .
Q. What preliminary assays are used to assess its biological activity?
- Methodological Answer :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC₅₀ calculations .
- Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinase activity) .
- Solubility and stability : HPLC monitoring of degradation in PBS (pH 7.4) or simulated gastric fluid .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact its bioactivity and selectivity?
- Methodological Answer :
- SAR studies :
- Replace the cyclohexyl group with smaller (methyl) or bulkier (adamantyl) groups to probe steric effects on target binding .
- Substitute the nitrile with halogens (Cl, F) or methyl groups to alter electronic properties and metabolic stability .
- Data analysis : Compare IC₅₀ values across analogs using ANOVA; molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with sulfamoyl oxygen) .
Q. What mechanisms underlie contradictory data in its reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer :
- Orthogonal assays : Confirm cytotoxicity via lactate dehydrogenase (LDH) release assays alongside MTT to rule out false positives from metabolic interference .
- Pathway analysis : RNA-seq or Western blotting to identify if dual activities arise from off-target effects (e.g., NF-κB inhibition vs. ROS generation) .
- Dose-response curves : Use Hill slopes to assess cooperative effects; EC₅₀/IC₅₀ ratios >10 suggest selectivity issues .
Q. How can computational modeling optimize its pharmacokinetic profile?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME calculate logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma half-life .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at the cyclohexyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
